molecular formula C10H18ClF2NO2 B14849799 Ethyl amino(4,4-difluorocyclohexyl)acetate hydrochloride

Ethyl amino(4,4-difluorocyclohexyl)acetate hydrochloride

Cat. No.: B14849799
M. Wt: 257.70 g/mol
InChI Key: KCGDOGFUUHOADW-UHFFFAOYSA-N
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Description

Ethyl amino(4,4-difluorocyclohexyl)acetate hydrochloride is a chemical compound with the molecular formula C10H18ClF2NO2 and a molecular weight of 257.71 g/mol . This compound is known for its unique structure, which includes a difluorocyclohexyl group, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of ethyl amino(4,4-difluorocyclohexyl)acetate hydrochloride involves several steps. One common method includes the reaction of ethyl acetate with 4,4-difluorocyclohexylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .

Chemical Reactions Analysis

Ethyl amino(4,4-difluorocyclohexyl)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl amino(4,4-difluorocyclohexyl)acetate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl amino(4,4-difluorocyclohexyl)acetate hydrochloride involves its interaction with specific molecular targets. The difluorocyclohexyl group is believed to play a crucial role in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate certain signaling pathways .

Comparison with Similar Compounds

Ethyl amino(4,4-difluorocyclohexyl)acetate hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C10H18ClF2NO2

Molecular Weight

257.70 g/mol

IUPAC Name

ethyl 2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride

InChI

InChI=1S/C10H17F2NO2.ClH/c1-2-15-9(14)8(13)7-3-5-10(11,12)6-4-7;/h7-8H,2-6,13H2,1H3;1H

InChI Key

KCGDOGFUUHOADW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CCC(CC1)(F)F)N.Cl

Origin of Product

United States

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